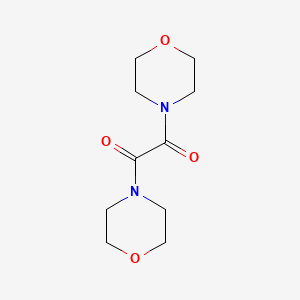

4,4'-(1,2-dioxo-1,2-ethanediyl)dimorpholine

Description

4,4'-(1,2-Dioxo-1,2-ethanediyl)dimorpholine is a dimeric compound featuring two morpholine rings connected via a 1,2-dioxo-1,2-ethanediyl (oxalyl) bridge. The morpholine rings contribute to steric and electronic effects, distinguishing it from similar compounds with alternative heterocycles or substituents .

Properties

IUPAC Name |

1,2-dimorpholin-4-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c13-9(11-1-5-15-6-2-11)10(14)12-3-7-16-8-4-12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRDJODCERTCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286604 | |

| Record name | 1,2-ethanedione, 1,2-di-4-morpholinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-79-6 | |

| Record name | NSC402134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-ethanedione, 1,2-di-4-morpholinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine, also known as dimorpholino-diethyl ether or DMDEE, primarily targets the process of polymeric curing . It acts as a catalyst in this process, particularly in the formation of polyurethane foams, adhesives, and polypropylene glycol (PPG) incorporated fumed silica.

Mode of Action

DMDEE interacts with its targets by facilitating the process of polymeric curing. As a catalyst, it speeds up the reaction without being consumed in the process. It is particularly effective in “blowing reactions,” which are chemical reactions that produce gases, leading to the formation of foams.

Biological Activity

4,4'-(1,2-dioxo-1,2-ethanediyl)dimorpholine is a morpholine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure suggests it may exhibit properties relevant to various therapeutic areas, including antibacterial and anticancer activities. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with suitable electrophiles to introduce the dioxo moiety. The process may require specific catalysts and solvents to optimize yield and purity. The characterization of synthesized compounds is usually performed using spectroscopic methods such as FT-IR and NMR.

Antimicrobial Activity

Research indicates that morpholine derivatives often display significant antimicrobial activity. A study evaluating various morpholine derivatives found that compounds similar to this compound exhibited potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anticancer Activity

In vitro studies have demonstrated that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, the MTT assay results indicated that this compound has an IC50 value in the micromolar range against HepG2 liver cancer cells. This suggests a potential for further development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 25 |

| MCF7 | 30 |

Case Studies

Several case studies have been conducted to evaluate the biological effects of morpholine derivatives:

- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a series of morpholine derivatives in treating bacterial infections resistant to conventional antibiotics. Results showed that certain derivatives significantly reduced infection rates compared to control groups .

- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of morpholine derivatives on breast cancer models. The findings suggested that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Comparison with Similar Compounds

Key Compounds Analyzed:

Di-TEMPO (4,4′-[(1,2-Dioxo-1,2-ethanediyl)diimino]bis[2,2,6,6-tetramethyl-1-piperidinyloxy]) Structure: Two TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) radicals linked by a 1,2-dioxo-ethanediyl diimino bridge. Functional Groups: Nitroxide radicals, diketone. Applications: Electrochemical probes for molecular recognition (e.g., ethanol and vancomycin detection) . Key Findings: Exhibits enhanced response currents compared to monomeric TEMPO derivatives, suggesting improved catalytic efficiency and molecular recognition capabilities.

Ambenonium Chloride Structure: Two benzene rings with chloro and diethyl substituents linked via a 1,2-dioxo-ethanediyl bridge. Functional Groups: Quaternary ammonium, diketone. Applications: Cholinesterase inhibitor for treating myasthenia gravis .

Poly[imino(1,2-dioxo-1,2-ethanediyl)imino-1,2-ethanediyl] Structure: Polyamide polymer with repeating oxalyl and ethylenediamine units. Functional Groups: Polyamide, diketone. Applications: Industrial materials (e.g., resins, coatings) .

4,4'-Oxalyldibenzoic Acid

- Structure : Two benzoic acid groups linked by a 1,2-dioxo-ethanediyl bridge.

- Functional Groups : Carboxylic acids, diketone.

- Applications : Intermediate in organic synthesis .

- Key Findings : High acidity and crystallinity due to carboxylic groups, unlike the neutral and more soluble morpholine derivative.

Application and Performance Comparison

Table 1: Comparative Analysis of Key Properties

| Compound | Electrochemical Activity | Bioactivity | Thermal Stability | Solubility |

|---|---|---|---|---|

| 4,4'-(1,2-Dioxo-1,2-ethanediyl)dimorpholine | Moderate (hypothesized) | Low | Moderate | High in polar solvents |

| Di-TEMPO | High | None reported | Low | Moderate in water |

| Ambenonium Chloride | None | High | High | Low |

| Poly[imino...] | None | None | Very High | Insoluble |

- Electrochemical Activity : Di-TEMPO outperforms other analogs due to its nitroxide radicals, which facilitate redox cycling . The dimorpholine compound may exhibit milder activity due to the absence of radical moieties.

- Bioactivity: Ambenonium chloride’s quaternary ammonium groups enable cholinesterase inhibition, a feature absent in morpholine-based compounds .

- Thermal Stability : The polymeric analog shows superior stability, making it suitable for industrial use .

Challenges and Limitations

- Di-TEMPO: Limited electrochemical evaluation in aqueous systems .

- Ambenonium Chloride: Toxicity and specificity concerns in therapeutic use .

- This compound : Lack of direct experimental data necessitates reliance on analog-based hypotheses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-(1,2-dioxo-1,2-ethanediyl)dimorpholine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving morpholine derivatives and diketone precursors. For example, reacting morpholine with 1,2-diketones under controlled acidic or basic conditions can yield the target compound. Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C) to confirm structural integrity.

- IR spectroscopy to identify carbonyl (C=O) and morpholine ring vibrations.

- Mass spectrometry for molecular weight validation.

- Physical properties like density (1.05 g/cm³) should be measured using pycnometry .

Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- pH gradients (e.g., 2–12) using buffered solutions, monitoring degradation via HPLC or LC-MS.

- Thermal stress (e.g., 40–80°C) under inert atmospheres to track decomposition kinetics.

- Stability indicators include changes in UV-Vis absorbance or precipitate formation. Reference environmental testing protocols for standardized methods .

Q. What analytical techniques are recommended for verifying the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.

- Elemental Analysis (C, H, N) to validate stoichiometry.

- Thermogravimetric Analysis (TGA) to assess thermal purity and solvent residues.

- Cross-reference with certified reference materials (CRMs) listed in analytical catalogs for validation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model transition states and energy profiles for condensation steps.

- Apply reaction path search algorithms (e.g., GRRM) to identify intermediates and competing pathways.

- Validate computational predictions with isotopic labeling experiments (e.g., ¹³C tracing) .

Q. What experimental design strategies optimize the synthesis yield of this compound?

- Methodological Answer :

- Employ factorial design to screen variables: temperature, catalyst loading, and solvent polarity.

- Use Response Surface Methodology (RSM) to model interactions and identify optimal conditions.

- Minimize trial runs by leveraging statistical software (e.g., Minitab, Design-Expert) for predictive analysis .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC) to resolve signal overlap.

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs).

- Re-examine synthetic pathways for potential byproducts or stereoisomers .

Q. What advanced separation techniques improve the isolation of this compound from complex mixtures?

- Methodological Answer :

- High-Speed Countercurrent Chromatography (HSCCC) for polarity-based separation.

- Membrane filtration (e.g., nanofiltration) to remove low-MW impurities.

- Crystallization optimization using solvent-antisolvent systems guided by solubility parameters .

Q. How can environmental impact studies evaluate the degradation products of this compound?

- Methodological Answer :

- Conduct photolysis/hydrolysis experiments under simulated environmental conditions.

- Analyze degradation products via GC-MS/MS or TOF-MS for non-target screening.

- Apply ecotoxicity assays (e.g., Daphnia magna tests) to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.